The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid, also known by its CAS number 507472-28-8, is a complex organic molecule characterized by a molecular formula of C25H25NO4 and a molecular weight of approximately 401.45 g/mol. This compound features a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group for amino acids, alongside a propanoic acid backbone with additional aromatic substituents. Its structure includes multiple functional groups, contributing to its potential reactivity and biological activity.
These reactions are essential for its utilization in synthetic organic chemistry and medicinal chemistry applications.
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves several steps:
This compound has potential applications in:
Interaction studies involving (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid focus on its binding affinity and specificity towards various biological targets. These studies may include:
Such studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid. Here are some noteworthy examples:
| Compound Name | CAS Number | Molecular Weight | Unique Features |
|---|---|---|---|
| (R)-3-(Fluorenyloxycarbonylamino)-m-tolylpropanoic acid | 507472-28-8 | 401.45 | m-Tolyl substitution |
| (R)-3-(Fluorenyloxycarbonylamino)-4-chlorophenylpropanoic acid | 479064-92-1 | 421.87 | Chlorophenyl substitution |
| (S)-2-(Fluorenyloxycarbonylamino)-fluorohydroxyphenylpropanoic acid | N/A | 421.42 | Fluorinated hydroxypyridine |
This table illustrates the uniqueness of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid through its specific substituent patterns and stereochemistry compared to similar compounds. Each variant may exhibit distinct biological activities and chemical reactivities based on these modifications.
The IUPAC name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid systematically describes the compound’s architecture. Breaking this down:
Structurally, the molecule integrates three functional regions (Figure 1):
*Inferred from analogous Fmoc-amino acids.
The stereochemistry at the alpha carbon (R-configuration) distinguishes this derivative from naturally occurring L-amino acids, enabling unique conformational properties in synthetic peptides.
The evolution of Fmoc chemistry directly enabled the development of compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid. Key milestones include:
| Year | Development | Impact on Target Compound |
|---|---|---|
| 1970 | Introduction of Fmoc group by Carpino & Han | Enabled mild base-deprotection strategies |
| 1973 | Wang resin development | Provided acid-labile anchoring for Fmoc |
| 1987 | Rink amide resin introduction | Expanded C-terminal modification options |
| 1992 | Fast Boc protocol optimization | Highlighted Fmoc’s efficiency advantages |
Prior to Fmoc adoption, Boc (tert-butoxycarbonyl) chemistry dominated SPPS but required harsh acidic conditions (e.g., HF) for deprotection. The Fmoc group’s base-lability (cleavable with 20% piperidine) reduced side reactions and enabled orthogonal protection schemes. This shift facilitated incorporation of sensitive residues like the 2,5-dimethoxybenzyl group, which might degrade under strong acids.
The target compound emerged as part of broader efforts to diversify side-chain functionalities while maintaining compatibility with Fmoc protocols. Its design likely originated in the late 1980s–1990s, coinciding with advances in handle/linker chemistry for solid supports.
In contemporary SPPS workflows, this compound serves three primary functions:
Amino Protection
The Fmoc group shields the alpha-amine during coupling cycles. Deprotection occurs via piperidine-mediated β-elimination, generating a dibenzofulvene intermediate. This stepwise removal enables sequential peptide elongation without affecting acid-labile side chains.
Resin Anchoring
Through its carboxylic acid group, the molecule links to hydroxymethylphenoxy (Wang) or 2-chlorotrityl resins. For example, activation with DIC/HOBt forms an ester bond with Wang resin, stable to basic conditions but cleavable by trifluoroacetic acid (TFA).
Side-Chain Engineering
The 2,5-dimethoxybenzyl moiety influences:
| Resin Type | Linker Chemistry | Cleavage Condition | Target Compound Compatibility |
|---|---|---|---|
| Wang | Benzyl ester | TFA/H₂O (95:5) | High (carboxylic acid terminus) |
| Rink amide | Rink amide | TFA/scavengers | Moderate (requires spacer) |
| 2-Chlorotrityl | Trityl chloride | Mild acids (1% TFA) | High |
The R-configuration introduces chirality critical for:
In practice, automated synthesizers deploy this building block alongside standard Fmoc-amino acids, typically at 0.1–0.3 mmol scales. Coupling efficiency exceeds 99% when using activators like HBTU/HOBt, as confirmed by ninhydrin testing. Post-synthesis, TFA cleavage releases the peptide while removing side-chain protecting groups (e.g., methoxybenzyl via acidolysis).